molecular formula C14H15BrClN3O B3002605 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1197695-15-0

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B3002605
CAS RN: 1197695-15-0
M. Wt: 356.65
InChI Key: LPRIWWWSAPETTQ-UHFFFAOYSA-N
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Description

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide, also known as BCTC, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channels antagonists, which are involved in a variety of physiological processes such as pain sensation, temperature regulation, and taste perception.

Mechanism of Action

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide works by blocking the activity of the TRPV1 channel, which is responsible for the detection of noxious stimuli such as heat, acid, and capsaicin. By blocking the TRPV1 channel, this compound can reduce the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to pain sensation. This compound has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide in lab experiments is its selectivity for the TRPV1 channel, which allows researchers to specifically target this channel in their experiments. However, one limitation of using this compound is its relatively low potency compared to other TRPV1 antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are a number of potential future directions for research on 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other areas such as temperature regulation and taste perception. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of pain and other conditions.

Synthesis Methods

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-bromo-2-chloroaniline with cyclopentanone to form 4-bromo-2-chloro-N-cyclopentylacetanilide. This intermediate is then reacted with cyanogen bromide to form this compound.

Scientific Research Applications

2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of pain sensation. This compound has been shown to be a potent antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new pain medications.

properties

IUPAC Name

2-(4-bromo-2-chloroanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClN3O/c15-10-3-4-12(11(16)7-10)18-8-13(20)19-14(9-17)5-1-2-6-14/h3-4,7,18H,1-2,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRIWWWSAPETTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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